molecular formula C18H26N6O7S2 B12918444 6-(4-(o-Methoxyphenyl)-1-piperazinyl)-9H-purine dimethanesulfonate CAS No. 24932-78-3

6-(4-(o-Methoxyphenyl)-1-piperazinyl)-9H-purine dimethanesulfonate

Cat. No.: B12918444
CAS No.: 24932-78-3
M. Wt: 502.6 g/mol
InChI Key: WAVOFQCBZGBMFX-UHFFFAOYSA-N
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Description

6-(4-(2-Methoxyphenyl)piperazin-1-yl)-7H-purine dimethanesulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group and a purine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(2-Methoxyphenyl)piperazin-1-yl)-7H-purine dimethanesulfonate typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 1-(2-methoxyphenyl)piperazine with a purine derivative under controlled conditions. The reaction is often catalyzed by a suitable base and conducted in an organic solvent such as acetonitrile. The final step involves the addition of dimethanesulfonate to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

6-(4-(2-Methoxyphenyl)piperazin-1-yl)-7H-purine dimethanesulfonate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to modify the piperazine ring or the purine moiety.

    Substitution: The methoxy group or other substituents can be replaced with different functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde, while reduction of the purine moiety could produce dihydropurine derivatives.

Scientific Research Applications

6-(4-(2-Methoxyphenyl)piperazin-1-yl)-7H-purine dimethanesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand for various biological receptors.

    Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with adrenergic receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-(2-Methoxyphenyl)piperazin-1-yl)-7H-purine dimethanesulfonate involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological pathways. This interaction can lead to therapeutic effects, particularly in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: An arylpiperazine-based compound used as an antidepressant.

    Naftopidil: Another arylpiperazine derivative used to treat benign prostatic hyperplasia.

    Urapidil: An α1-adrenergic receptor antagonist used for hypertension management.

Uniqueness

6-(4-(2-Methoxyphenyl)piperazin-1-yl)-7H-purine dimethanesulfonate is unique due to its combination of a piperazine ring and a purine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

24932-78-3

Molecular Formula

C18H26N6O7S2

Molecular Weight

502.6 g/mol

IUPAC Name

methanesulfonic acid;6-[4-(2-methoxyphenyl)piperazin-1-yl]-7H-purine

InChI

InChI=1S/C16H18N6O.2CH4O3S/c1-23-13-5-3-2-4-12(13)21-6-8-22(9-7-21)16-14-15(18-10-17-14)19-11-20-16;2*1-5(2,3)4/h2-5,10-11H,6-9H2,1H3,(H,17,18,19,20);2*1H3,(H,2,3,4)

InChI Key

WAVOFQCBZGBMFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=C3NC=N4.CS(=O)(=O)O.CS(=O)(=O)O

Origin of Product

United States

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